- A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof, China, , ,
Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)
- AK123236
- C41H65B2NO4
- XMKFCPVHTTWWCK-UHFFFAOYSA-N
- 6553AC
- 3,2-dioxaborolan-2-yl)-9H-carbazole
- BC001299
- O0428
- ST24045845
- 261O513
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)
- 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- MFCD16621134
- CS-0091660
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%
- DTXSID80679839
- 958261-51-3
- DS-6908
- SCHEMBL2726948
- AC-33720
- DB-080346
- AKOS016011764
- SB66358
- YSCH0244
- C77308
-
- MDL: MFCD16621134
- Inchi: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
- InChI Key: XMKFCPVHTTWWCK-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1
Computed Properties
- Exact Mass: 657.51
- Monoisotopic Mass: 657.51
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 48
- Rotatable Bond Count: 17
- Complexity: 895
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.8
Experimental Properties
- Color/Form: No data available
- Density: 1.01
- Melting Point: 144.0 to 148.0 deg-C
- Boiling Point: 695.7°C at 760 mmHg
- Flash Point: 374.5±29.6 °C
- PSA: 41.85000
- LogP: 10.43520
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0428-1G |
9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
958261-51-3 | >97.0%(HPLC)(N) | 1g |
¥410.00 | 2024-04-15 | |
| Alichem | A449038187-1g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 1g |
$383.80 | 2023-08-31 | |
| Alichem | A449038187-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
$1164.80 | 2023-08-31 | |
| Alichem | A449038187-10g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 10g |
$1744.40 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 757241-500MG |
9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester |
958261-51-3 | 97% | 500MG |
¥2266.57 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0428-200MG |
9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
958261-51-3 | >97.0%(HPLC)(N) | 200mg |
¥120.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D251338-1g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 97% | 1g |
$140 | 2024-05-24 | |
| abcr | AB440822-250 mg |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 250MG |
€92.30 | 2023-07-18 | |
| abcr | AB440822-1 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 1g |
€109.00 | 2023-07-18 | |
| abcr | AB440822-5 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 5g |
€319.10 | 2023-01-09 |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Production Method
Production Method 1
Production Method 2
- Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodes, Dyes and Pigments, 2020, 176,
Production Method 3
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
- The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof, Japan, , ,
Production Method 4
1.2 -78 °C; -78 °C → rt; overnight, rt
- Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymers, Frontiers in Chemistry (Lausanne, 2020, 8,
Production Method 5
- 2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method, China, , ,
Production Method 6
1.2 overnight, -78 °C
1.3 Reagents: Water
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
Production Method 7
1.2 overnight, -78 °C
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
Production Method 8
- Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic Application, Macromolecules (Washington, 2010, 43(22), 9376-9383
Production Method 9
1.2 1 h, -78 °C
- Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device, Korea, , ,
Production Method 10
1.2 1 h, -78 °C
- Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device, Korea, , ,
Production Method 11
1.2 1 h, -78 °C
- Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices, Korea, , ,
Production Method 12
1.2 1 h, -78 °C
- Polymer with trifluoromethyl benzimidazole and energy conversion element using it, Korea, , ,
Production Method 13
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
- A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cells, Macromolecules (Washington, 2012, 45(21), 8658-8664
Production Method 14
1.2 4 h, -78 °C; 40 h, rt
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
Production Method 15
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
Production Method 16
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
- Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic properties, Journal of Polymer Science, 2012, 50(24), 5011-5022
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials
- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Suppliers
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: A High-Performance Organic Semiconductor Material
In the rapidly evolving field of organic electronics, 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 958261-51-3) has emerged as a critical compound for advanced applications. This carbazole-based derivative is renowned for its exceptional charge transport properties, making it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its unique molecular structure, featuring dioxaborolane functional groups, enhances stability and solubility, addressing key challenges in organic semiconductor fabrication.
The growing demand for flexible electronics and sustainable energy solutions has propelled interest in this compound. Researchers and engineers are particularly drawn to its high hole mobility and thermal stability, which are vital for next-generation displays and wearable technology. Recent studies highlight its potential in perovskite solar cells, where it acts as an efficient hole-transporting material (HTM), significantly improving device efficiency. This aligns with the global push toward renewable energy, a topic dominating scientific and industrial discourse.
From a synthetic chemistry perspective, the 9-(Heptadecan-9-yl) side chain in this compound ensures excellent processability, enabling solution-based deposition techniques like inkjet printing and spin-coating. This feature is crucial for large-scale manufacturing, reducing costs and environmental impact compared to traditional silicon-based methods. Moreover, the tetramethyl-dioxaborolane groups facilitate Suzuki-Miyaura cross-coupling reactions, a cornerstone of conjugated polymer synthesis, further expanding its utility in materials science.
Industry trends indicate a surge in searches for "high-efficiency OLED materials" and "solution-processable semiconductors", reflecting the compound’s relevance. Its compatibility with roll-to-roll processing—a technique pivotal for flexible electronics production—positions it as a frontrunner in commercial applications. Additionally, its low toxicity profile and compliance with green chemistry principles resonate with regulatory and consumer demands for safer alternatives.
In summary, 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole represents a paradigm shift in organic electronic materials. Its multifaceted advantages—from enhanced performance to scalable synthesis—make it indispensable for innovators tackling challenges in energy harvesting, display technology, and beyond. As research continues, this compound is poised to unlock new frontiers in smart materials and sustainable technologies.
958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) Related Products
- 448955-87-1(9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 871696-12-7(9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 1095570-51-6(3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(2-hexyldecyl)indolo[3,2-b]carbazole)
- 478706-06-8(9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 917773-22-9(9H-Carbazole,9-dodecyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 882066-06-0(5,11-bis(2-Ethylhexyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b ]carbazole)
- 628336-95-8(9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 856422-41-8(9-(2-Ethylhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 476360-83-5(9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 406726-92-9(9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)